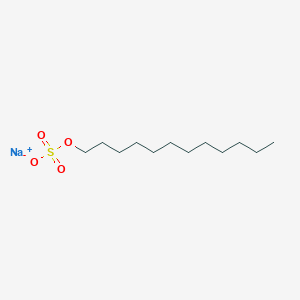![molecular formula C12H9N3 B075380 2-(Pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 1137-67-3](/img/structure/B75380.png)
2-(Pyridin-3-yl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Pyridin-3-yl)-1H-benzo[d]imidazole involves the N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, leading to a variety of compounds characterized by IR, NMR, and UV-vis spectroscopy, alongside single-crystal X-ray diffraction techniques. These methodologies allow for the detailed structural elucidation of these compounds, showcasing their complex architecture and the efficiency of their synthetic routes (Özdemir, Dayan, & Demirmen, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this family is often determined using advanced quantum chemical calculations, such as density functional theory (DFT). These theoretical approaches, combined with experimental techniques like X-ray crystallography, provide comprehensive insights into the molecular geometry, electronic structure, and spectroscopic properties of the compounds. This dual approach ensures a thorough understanding of their molecular architecture and how it influences their reactivity and physical properties (Özdemir et al., 2016).
Chemical Reactions and Properties
2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives are pivotal in facilitating various chemical reactions, including the formation of C-N, C-O, and C-S bonds. These reactions are often carried out under metal-free conditions, showcasing the compound's versatility and utility in organic synthesis. The ability to form such a wide array of bonds underlines the compound's significance in the development of new chemical methodologies and its potential in synthetic chemistry (Cao et al., 2014).
Physical Properties Analysis
The physical properties of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole and its derivatives, including solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. These properties are crucial for their application in material science and pharmaceuticals, where solubility and stability play key roles. Experimental and theoretical studies provide valuable data on these aspects, facilitating their practical applications (Özdemir et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, acidity, and basicity, are shaped by their unique molecular structure. The presence of both pyridine and benzimidazole moieties contributes to their complex chemical behavior, making them suitable for a wide range of chemical transformations. This versatility is essential for their use in catalysis, synthetic organic chemistry, and the development of new materials and chemical sensors (Cao et al., 2014).
Applications De Recherche Scientifique
4. Antibacterial Application
- Summary of Application: This compound has been synthesized and tested for its antibacterial properties. It was found to be effective against a variety of pathogens .
- Methods of Application: The compound was synthesized and its structure confirmed by spectral and CHN analysis. It was then tested for in-vitro antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
- Results: The compound showed promising antibacterial activity, indicating its potential as a new antibacterial agent .
5. Antimicrobial, Anti-tubercular, Antioxidant Activities
- Summary of Application: Derivatives of “2-(Pyridin-3-yl)-1H-benzo[d]imidazole” have been synthesized and tested for their antimicrobial, anti-tubercular, and antioxidant activities .
- Methods of Application: The structures of the synthesized derivatives were assigned by IR, NMR and mass spectral techniques. The hybrid compounds were evaluated for their antimicrobial, antitubercular and antioxidant activities .
- Results: Molecule 4a has shown anti-tubular activities with MIC 1.6 μg/ml. As compared to ascorbic acid activities (IC50 = 62.91 μg/ml), molecule 4e exhibited better antioxidant activities (IC50 = 24.85 μg/ml). Also, molecule 4e has shown significant antimicrobial activities .
6. Binding and Docking
- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Orientations Futures
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles . Therefore, there is significant interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
Propriétés
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUOQESVDURNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289655 | |
| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1H-benzo[d]imidazole | |
CAS RN |
1137-67-3 | |
| Record name | 1137-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




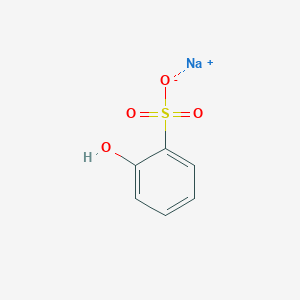
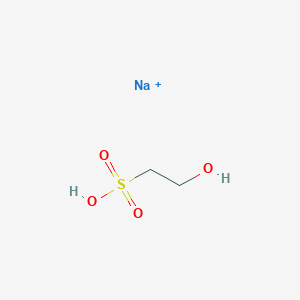



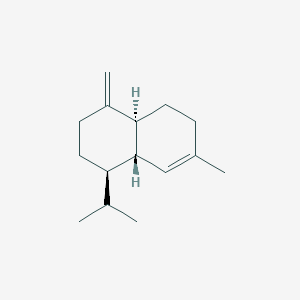
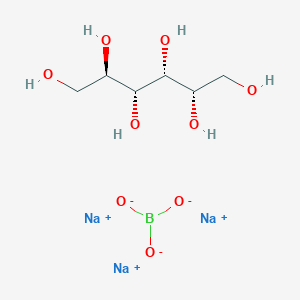

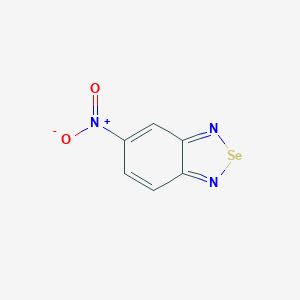

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
